{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol
Description
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is a silicon-containing benzyl alcohol derivative featuring a dimethylsilyl group linked to a 3-chlorophenyl ring at the ortho position of the phenylmethanol core. This compound combines the electronic effects of chlorine substitution with the steric and electronic properties of the silicon atom, making it a unique candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRMXFXFPMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol typically involves the reaction of 3-chlorophenylsilane with a phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: None required for the Grignard reaction, but hydrolysis may involve acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as NH₃ (Ammonia) or RSH (Thiols) in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanone.
Reduction: Formation of {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol.
Substitution: Formation of {2-[(3-Amino-phenyl)-dimethyl-silanyl]-phenyl}-methanol or similar derivatives.
Scientific Research Applications
The compound {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol (CAS 1217863-25-6) is an organosilicon compound that has garnered attention in various scientific fields, particularly in chemical synthesis, medicinal chemistry, and materials science. This article will explore its applications, supported by relevant case studies and data tables.
Structure and Characteristics
The compound features a dimethylsilanol group attached to a phenyl ring substituted with a chloro group. Its molecular weight is approximately 276.83 g/mol, and it possesses unique properties due to the presence of silicon, which can enhance its reactivity and stability compared to traditional organic compounds.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action was linked to the modulation of specific signaling pathways involved in cell growth and survival .
Material Science
The compound can serve as a precursor for synthesizing advanced materials, particularly in creating siloxane-based polymers. These materials are known for their thermal stability and mechanical strength.
Data Table: Properties of Siloxane-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Mechanical Strength | High |
| Chemical Resistance | Excellent |
Chemical Synthesis
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. It can participate in various reactions such as:
- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Nucleophilic substitutions : Allowing for the introduction of diverse functional groups.
Case Study: Synthesis of Complex Molecules
Research has shown that using this compound as a starting material leads to high yields in synthesizing complex pharmaceuticals and agrochemicals .
Proteomics Research
This compound has been utilized in proteomics studies due to its ability to modify proteins selectively. Its application in labeling techniques enhances the detection and analysis of proteins in biological samples.
Example Application
In proteomics, this compound has been used to tag specific proteins, allowing researchers to track protein interactions and functions within cells .
Mechanism of Action
The mechanism of action of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol involves interactions with various molecular targets depending on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In potential biological applications, the compound may interact with cellular components through its phenyl and chlorophenyl groups, although specific pathways are not well-defined.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Silicon Presence |
|---|---|---|---|---|
| Target Compound* | C15H16ClOSi | ~276.82 | 3-Chlorophenyl, dimethylsilyl | Yes |
| 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilanyl]benzyl alcohol | C24H26OSi | 358.55 | 9,9-Dimethylfluorenyl | Yes |
| {2-[(3,4-Dimethoxy-phenyl)-dimethyl-silanyl]-phenyl}-methanol | C17H22O3Si | 302.45 | 3,4-Dimethoxyphenyl | Yes |
| (2-Chlorophenyl)(3-chlorophenyl)methanol | C13H10Cl2O | 253.13 | 2-Cl, 3-Cl | No |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanol | C13H7Cl3F3NO | 356.55 | 3-Cl, 5-CF3-pyridine; 2,4-Cl-phenyl | No |
*Estimated based on structural analogs.
Research Findings and Implications
- Silicon vs. Carbon Analogs : Silicon-containing compounds exhibit enhanced thermal stability and altered electronic properties compared to purely carbon-based analogs. For example, the dimethylsilyl group in the target compound may increase hydrophobicity and resistance to oxidative degradation .
- This contrasts with methoxy-substituted analogs, which favor electron-rich regions .
- Biological Relevance: Chlorinated benzyl alcohols, such as (2-chlorophenyl)(3-chlorophenyl)methanol, have been associated with cholesterol-modulating activities (), though the silicon variant’s bioactivity remains unexplored.
Biological Activity
The compound {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol, often referred to as a silane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chlorophenyl group, a dimethylsilyl moiety, and a hydroxymethyl group, which contribute to its unique properties and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Here are some notable mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer progression, such as MetAP-2 (Methionine Aminopeptidase 2), which plays a crucial role in angiogenesis and tumor growth .
- Antioxidant Properties : Silane derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress and may contribute to their anticancer effects .
- Cellular Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and cell proliferation, further indicating its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar silane derivatives, providing insights into the potential efficacy of this compound.
- Anticancer Activity : A study demonstrated that silane compounds could inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, derivatives similar to the target compound were tested against MCF-7 breast cancer cells, showing significant cytotoxic effects at micromolar concentrations .
- Anti-inflammatory Effects : Research on related silane compounds indicated their ability to reduce inflammation markers in vitro. These findings suggest that the target compound may also possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of silane derivatives have revealed that modifications in the phenyl and silyl groups significantly affect their biological activity. This emphasizes the importance of structural optimization for enhancing therapeutic efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol?
- Methodological Answer : The compound can be synthesized via etherification reactions, such as the Mitsunobu reaction, which is effective for coupling alcohols with aromatic systems. For example, 5-hydroxy-nicotinic acid ethyl ester and 2-(3-chlorophenyl)ethanol were reacted under Mitsunobu conditions to form a structurally analogous compound . Adjustments to the reaction (e.g., temperature, stoichiometry of reagents like triphenylphosphine and diethyl azodicarboxylate) can optimize yield. Reduction of ester intermediates using agents like DIBAL-H (diisobutylaluminum hydride) at low temperatures (-70°C) may also be employed for alcohol formation .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : and NMR can confirm the presence of the silanyl group and methanol moiety. For example, the methyl groups on silicon would appear as distinct singlets in NMR, while the aromatic protons would show splitting patterns indicative of substitution.
- Crystallography : Single-crystal X-ray diffraction (SXRD) using software like SHELXL can resolve the 3D structure. Parameters such as unit cell dimensions (e.g., ) and hydrogen-bonding networks (O–H⋯O interactions) stabilize the crystal lattice, as seen in similar methanol-containing compounds . Data collection typically involves MoKα radiation () and refinement with R-factors below 0.05 .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Light Sensitivity : Analogous chlorophenyl-methanol derivatives degrade under UV exposure; thus, storage in amber vials with tight sealing is recommended .
- Moisture : Silanyl groups may hydrolyze in humid environments. Use anhydrous solvents (e.g., dried THF or DCM) during synthesis and store under inert gas (N/Ar) .
Advanced Research Questions
Q. How can computational docking predict interactions between this compound and biological targets?
Grid Mapping : Define the target’s active site (e.g., enzyme pockets like EDG-2 receptors).
Scoring Function : Vina’s improved scoring function evaluates binding affinities (∆G) with higher accuracy than older tools.
Multithreading : Parallel processing reduces runtime for high-throughput screening.
Validation against experimental data (e.g., IC values) is critical to refine predictions .
Q. How to resolve contradictions between experimental crystallographic data and computational models?
- Methodological Answer :
- Refinement Discrepancies : Use SHELXL to iteratively adjust thermal parameters (B-factors) and occupancy rates. For example, mismatches in hydrogen-bond lengths (e.g., O–H⋯O distances) may arise from disorder; partial occupancy models can address this.
- Validation Tools : Programs like PLATON or Mercury can cross-check torsion angles and intermolecular contacts against databases .
Q. What strategies improve synthetic yield and purity for scalable research applications?
- Methodological Answer :
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) removes byproducts. MPLC (medium-pressure liquid chromatography) enhances resolution for polar intermediates .
- Catalytic Optimization : Palladium catalysts or phase-transfer agents may accelerate silanyl-group incorporation. Monitor reaction progress via TLC or HPLC-MS .
Q. What are potential applications in drug discovery, particularly enzyme inhibition?
- Methodological Answer : The compound’s silanyl-methanol structure mimics pharmacophores in EDG-2 receptor inhibitors, which are relevant in cardiovascular diseases . Assays include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
